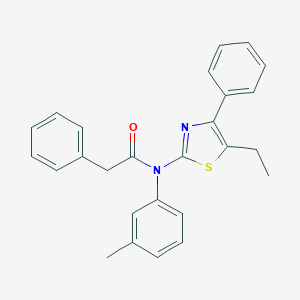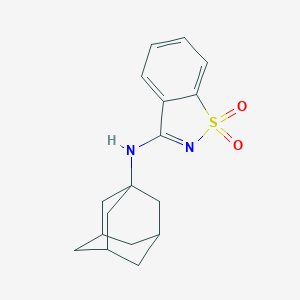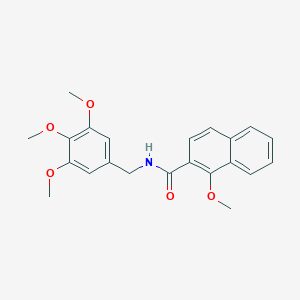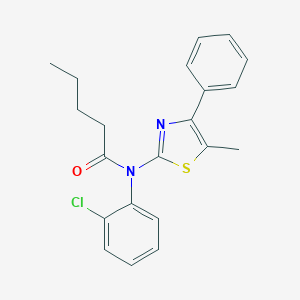![molecular formula C25H26N2O5 B299900 N-[2-[(2,3-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide](/img/structure/B299900.png)
N-[2-[(2,3-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[(2,3-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2,3-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of 2,3,4-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is reacted with 2-aminobenzamide to form the desired benzamide derivative. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are crucial to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N-[2-[(2,3-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: Electrophilic aromatic substitution can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination under Lewis acid catalysis.
Major Products
Oxidation: Formation of 2,3,4-trimethoxybenzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzamides.
科学研究应用
N-[2-[(2,3-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of N-[2-[(2,3-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.
相似化合物的比较
Similar Compounds
Benzylamine: A simpler amine with a benzyl group, used in organic synthesis and pharmaceuticals.
Bis(2-ethylhexyl) terephthalate: A plasticizer with a similar aromatic structure but different functional groups.
Uniqueness
N-[2-[(2,3-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its trimethoxybenzamide structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.
属性
分子式 |
C25H26N2O5 |
|---|---|
分子量 |
434.5 g/mol |
IUPAC 名称 |
N-[2-[(2,3-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide |
InChI |
InChI=1S/C25H26N2O5/c1-15-9-8-12-19(16(15)2)26-24(28)17-10-6-7-11-20(17)27-25(29)18-13-14-21(30-3)23(32-5)22(18)31-4/h6-14H,1-5H3,(H,26,28)(H,27,29) |
InChI 键 |
CPYYZMJFEBPMLJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=C(C(=C(C=C3)OC)OC)OC)C |
规范 SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=C(C(=C(C=C3)OC)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethylcarbamate](/img/structure/B299817.png)
![Acetamide, N-[3-(morpholine-4-carbonyl)phenyl]-2-naphthalen-1-yl-](/img/structure/B299823.png)
![N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide](/img/structure/B299828.png)
![N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)butanamide](/img/structure/B299830.png)
amino]benzoate](/img/structure/B299834.png)

![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-methylbenzoate](/img/structure/B299838.png)

![3-chloro-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B299840.png)


![2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B299843.png)
![N-(2-phenoxyethyl)-2-{[2-(trifluoromethyl)benzoyl]amino}benzamide](/img/structure/B299844.png)
![N-benzhydryl-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B299845.png)
